3-Methoxy-1H-indazole-5-carboxaldehyde

Vue d'ensemble

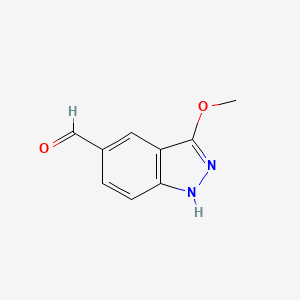

Description

3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 3-position and a carboxaldehyde group at the 5-position of the indazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst to form indazoles .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: 3-Methoxy-1H-indazole-5-carboxylic acid.

Reduction: 3-Methoxy-1H-indazole-5-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role as an Intermediate:

3-Methoxy-1H-indazole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting neurological disorders, cancer treatment, and other therapeutic areas. The indazole framework is particularly noted for its biological activity, including kinase inhibition, which is vital for drug development.

Case Study:

A study highlighted the synthesis of polyfunctionalized indazoles using this compound as a starting material. Researchers reported improved yields and efficiency in creating compounds with enhanced biological activity through optimized synthetic routes, showcasing its utility in drug discovery processes .

Biochemical Research

Investigating Biological Effects:

The compound is employed in biochemical research to study the effects of indazole derivatives on cellular processes. Its application extends to understanding signal transduction pathways and enzyme inhibition mechanisms.

Research Findings:

Recent studies have demonstrated that indazole derivatives can modulate biological systems effectively. For instance, research focused on the interaction of these compounds with specific receptors has provided insights into their therapeutic potential against various diseases .

Material Science

Exploration of Electronic Properties:

In material science, this compound is being investigated for its unique electronic properties. It has potential applications in developing advanced sensors and electronic devices due to its ability to form conductive materials.

Innovative Applications:

Research has shown that incorporating indazole derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of the materials, making them suitable for electronic applications .

Organic Synthesis

Versatile Building Block:

This compound acts as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Its reactivity allows for various transformations that are essential in synthesizing novel compounds.

Synthesis Techniques:

The compound can be synthesized through several methods, including palladium-catalyzed reactions and nitrosation techniques, which have been optimized to improve yield and minimize side reactions .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized in methods for detecting and quantifying indazole derivatives across various samples. This application is crucial for quality control in pharmaceutical manufacturing processes.

Analytical Methods:

Techniques such as HPLC and mass spectrometry are commonly employed to analyze the presence of this compound in formulations, ensuring compliance with safety standards .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Methoxy-1H-indazole-5-carboxaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The methoxy and carboxaldehyde groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

1H-Indole-3-carbaldehyde: Another indazole derivative with a carboxaldehyde group at the 3-position.

5-Methoxyindole-3-carboxaldehyde: Similar structure but with the methoxy group at the 5-position and carboxaldehyde at the 3-position.

Uniqueness: 3-Methoxy-1H-indazole-5-carboxaldehyde is unique due to the specific positioning of the methoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

3-Methoxy-1H-indazole-5-carboxaldehyde (C9H8N2O2) is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group and a carboxaldehyde functional group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Structure : The presence of both the methoxy and aldehyde groups enhances the compound's reactivity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It acts as an inhibitor of various kinase enzymes, which are pivotal in cellular signaling pathways. By binding to the active sites of these enzymes, it modulates their activity, leading to alterations in downstream signaling events.

- Cell Cycle Regulation : The compound influences cell proliferation and apoptosis by interacting with proteins involved in cell cycle regulation. It has been shown to induce cell cycle arrest and promote apoptosis in cancer cells.

- Gene Expression Modulation : It affects the expression of genes related to cell survival and metabolism, altering the metabolic state of cells. This modulation can lead to significant changes in cellular responses.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against specific cancer types with IC50 values indicating significant potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been reported to possess activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these bacteria indicate promising antibacterial effects .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA | <1 |

| Mycobacterium tuberculosis | Varies |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study indicated that the compound exhibited significant inhibitory effects on cancer cell lines, with specific focus on its mechanism involving apoptosis induction through modulation of key signaling pathways .

- Antimicrobial Research : Another investigation highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

- Neuroprotective Studies : Recent research suggested that derivatives of this compound could be explored for neuroprotective effects, indicating a broader scope for therapeutic applications beyond oncology and infectious diseases .

Propriétés

IUPAC Name |

3-methoxy-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEREGLCUUNJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.